N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as the trifluoromethyl group and thiophene ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with a suitable pyrimidine precursor, followed by the introduction of the thiophene and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets such as enzymes or receptors. Its structural features make it a candidate for investigating mechanisms of action and biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties may contribute to the performance and functionality of various industrial products.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methylphenyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents. Examples include:
- N-(4-methylphenyl)-4-(thiophen-2-yl)-6-chloropyrimidin-2-amine
- N-(4-methylphenyl)-4-(thiophen-2-yl)-6-methylpyrimidin-2-amine
Uniqueness
What sets this compound apart is the presence of the trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and overall biological activity. This unique combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c1-10-4-6-11(7-5-10)20-15-21-12(13-3-2-8-23-13)9-14(22-15)16(17,18)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVZJUBOELLZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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